Pentadecane, 1-chloro-

Descripción general

Descripción

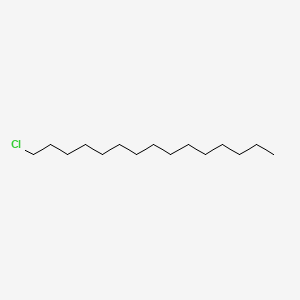

1-Chloropentadecane is an organic compound with the molecular formula C15H31Cl . It belongs to the class of chlorinated hydrocarbons, specifically a chlorinated alkane. This compound is characterized by a long carbon chain with a chlorine atom attached to the first carbon. It is used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloropentadecane can be synthesized through the chlorination of pentadecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the pentadecane molecule.

Industrial Production Methods: In an industrial setting, the production of 1-chloropentadecane may involve continuous flow reactors where pentadecane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position, minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloropentadecane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used to replace the chlorine atom with a hydroxyl group, forming pentadecanol.

Reduction: The compound can be reduced to pentadecane using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Pentadecanol: Formed through nucleophilic substitution with hydroxide ions.

Pentadecane: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

1-Chloropentadecane is utilized in various scientific research fields due to its chemical properties:

Chemistry: It serves as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.

Biology: It is used in studies involving lipid metabolism and the behavior of chlorinated hydrocarbons in biological systems.

Medicine: Research into its potential effects and interactions with biological molecules is ongoing.

Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-chloropentadecane involves its reactivity as a chlorinated hydrocarbon. The chlorine atom makes the molecule more reactive towards nucleophiles, facilitating substitution reactions. In biological systems, it may interact with lipid membranes and proteins, affecting their structure and function.

Comparación Con Compuestos Similares

- 1-Chlorodecane (C10H21Cl)

- 1-Chlorododecane (C12H25Cl)

- 1-Chlorotetradecane (C14H29Cl)

Comparison: 1-Chloropentadecane is unique due to its longer carbon chain compared to similar chlorinated alkanes. This longer chain length can influence its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions. The specific position of the chlorine atom also affects its chemical behavior and applications.

Actividad Biológica

Pentadecane, 1-chloro- (C15H31Cl) is a chlorinated alkane that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the compound's biological effects, supported by various research findings and case studies.

- Molecular Formula : C15H31Cl

- Molecular Weight : 248.88 g/mol

- Boiling Point : 270.6 °C (519.1 °F) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pentadecane, particularly against Leishmania infantum, a parasite responsible for leishmaniasis.

Key Findings:

- In Vitro Efficacy : Pentadecane demonstrated significant growth inhibition of L. infantum promastigotes and amastigotes, with IC50 values of 65.3 μM and 60.5 μM, respectively. At a concentration of 300 μM, it achieved a growth inhibition rate of 77% .

- Mechanism of Action : The compound appears to induce cell cycle arrest in the sub-G0/G1 and G1 phases in treated L. infantum cells, suggesting a potential mechanism for its cytotoxic effects .

- Safety Profile : Cytotoxicity assays on immortalized cell lines and primary epithelial cells indicated that pentadecane has a negligible cytotoxic effect on these cells, reinforcing its potential as a therapeutic agent .

Anti-inflammatory and Analgesic Effects

Pentadecane has also been studied for its anti-inflammatory properties.

Case Study Overview:

A study investigating the anti-inflammatory effects of various bioactive compounds from plant extracts found that pentadecane exhibited strong anti-inflammatory, analgesic, and antipyretic effects in a rat model.

Results:

- Dosage : The study administered pentadecane at doses up to 1000 mg/kg without any observed toxicity.

- Effects on Inflammation : It showed significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema, indicating its effectiveness in reducing pain and inflammation .

- Comparative Analysis : The analgesic effect was comparable to that of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), suggesting that pentadecane may inhibit similar pathways involved in pain perception .

Summary of Biological Activities

| Activity Type | Observed Effects | IC50/LD50 Values |

|---|---|---|

| Antimicrobial | Inhibition of L. infantum growth | IC50 = 65.3 μM (promastigotes), 60.5 μM (amastigotes) |

| Anti-inflammatory | Reduction in paw edema | LD50 > 1000 mg/kg |

| Analgesic | Significant reduction in pain response | LD50 > 1000 mg/kg |

Propiedades

IUPAC Name |

1-chloropentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDSCHJVWDKDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063630 | |

| Record name | Pentadecane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.86 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4862-03-7 | |

| Record name | 1-Chloropentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4862-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.